molecular formula C17H14BrN3O3 B11334344 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11334344
M. Wt: 388.2 g/mol
InChI Key: WFGSNBVHCKIQDB-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the bromophenyl and oxadiazole moieties in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation or reduction can lead to different oxadiazole derivatives .

Scientific Research Applications

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Its combination of antimicrobial and anticancer activities, along with its potential for further chemical modifications, makes it a valuable compound for scientific research .

Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H14BrN3O3/c1-11-3-2-4-14(9-11)23-10-15(22)19-17-16(20-24-21-17)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

WFGSNBVHCKIQDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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